1-(2-azidoethyl)-4-methyl-1H-pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(2-azidoethyl)-4-methyl-1H-pyrazole” would consist of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group, and one of the nitrogen atoms would be attached to an azidoethyl group . The exact structure isn’t available in the retrieved sources.Scientific Research Applications
Synthesis of Novel Organic Compounds
Researchers have developed green, solvent-free synthesis methods for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines by reacting specific pyrazoline derivatives with malononitrile and other reactants. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological relevance (Al-Matar et al., 2010).
Catalysis
The study by Hua et al. (2012) introduced new rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–triazolyl ligands, synthesized using a copper(I)-catalyzed "click" reaction. These complexes have been evaluated as catalysts for hydroamination, showcasing the versatility of pyrazole derivatives in catalytic applications (Hua et al., 2012).
Biological Activities
A series of pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for antimicrobial activity, with some compounds showing promising results against fungal and bacterial strains. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Punia et al., 2021).
Antioxidant Activity
Complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activities through various assays. This demonstrates the potential application of pyrazole derivatives in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Anti-inflammatory and Antimicrobial Agents
The synthesis of 1H-pyrazole derivatives has led to the identification of compounds with promising anti-inflammatory and antimicrobial properties, indicating the potential of these derivatives in developing new therapeutic agents (Bekhit et al., 2005).
Properties
IUPAC Name |
1-(2-azidoethyl)-4-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-6-4-9-11(5-6)3-2-8-10-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKNXAFUPYASRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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